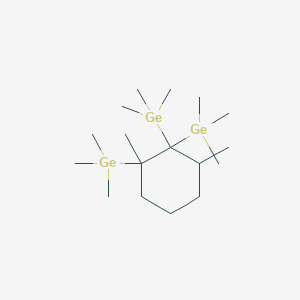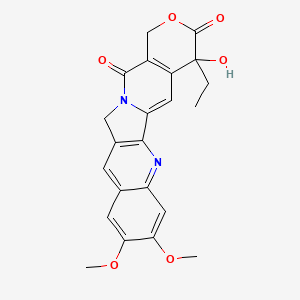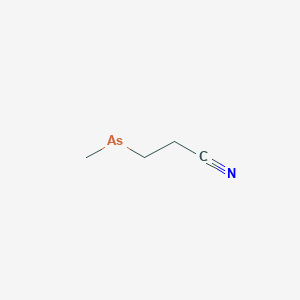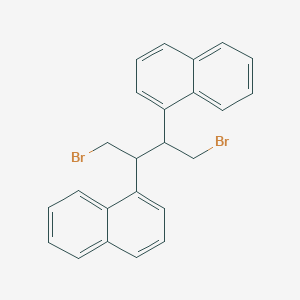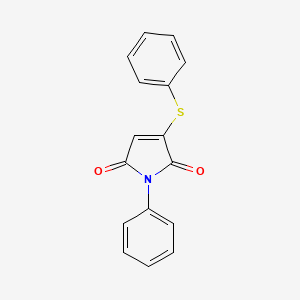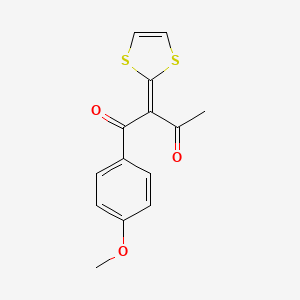
2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione is a complex organic compound known for its unique chemical structure and properties. This compound features a dithiol ring and a methoxyphenyl group, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione typically involves the reaction of 1,3-dithiol-2-thione with 4-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Analyse Des Réactions Chimiques
2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or alcohols.
Substitution: The compound can undergo substitution reactions where the dithiol ring or the methoxyphenyl group is replaced by other functional groups.
Applications De Recherche Scientifique
2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals such as nickel, copper, and zinc.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studies on enzyme inhibition and protein binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mécanisme D'action
The mechanism of action of 2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione involves its interaction with metal ions and biological molecules. The dithiol ring can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, the methoxyphenyl group can participate in electron transfer processes, influencing the compound’s reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(1,3-Dithiol-2-ylidene)-1-(4-methoxyphenyl)-1,3-butanedione include:
N-(4-methoxyphenyl)-2-(propan-2-ylidene)hydrazine carbothioamide: This compound also features a methoxyphenyl group and a dithiol ring, but with different substituents, leading to variations in reactivity and applications.
N-(4-nitrophenyl)-2-(propan-2-ylidene)hydrazine carbothioamide:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various research applications.
Propriétés
Numéro CAS |
100673-15-2 |
|---|---|
Formule moléculaire |
C14H12O3S2 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
2-(1,3-dithiol-2-ylidene)-1-(4-methoxyphenyl)butane-1,3-dione |
InChI |
InChI=1S/C14H12O3S2/c1-9(15)12(14-18-7-8-19-14)13(16)10-3-5-11(17-2)6-4-10/h3-8H,1-2H3 |
Clé InChI |
VFBCUVNRCVQOJD-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(=C1SC=CS1)C(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


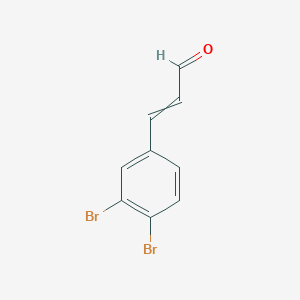
![2-[(4-Bromobutoxy)methyl]oxirane](/img/structure/B14342052.png)
![2-[2-(4-methylpiperazin-1-yl)ethyl]-N-phenylpiperidine-1-carbothioamide](/img/structure/B14342075.png)
![[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)methyl]carbamic acid](/img/structure/B14342083.png)
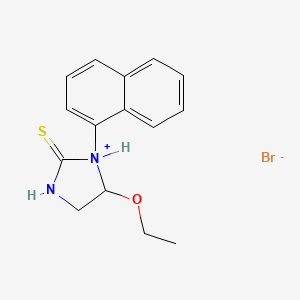
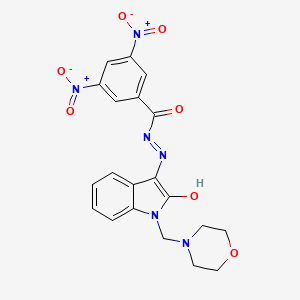
![N-[3-Oxo-2-(phenylcarbamothioyl)cyclohex-1-en-1-yl]glycine](/img/structure/B14342102.png)
